Dutasteride
描述
属性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
164656-23-9 | |
| Record name | Dutasteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 164656-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
准备方法
合成路线和反应条件
杜塔斯特里德是通过一个多步骤过程合成的,涉及几个关键中间体一种常用的方法是在特定条件下使甾体酮与三氟甲基芳香胺反应,以形成所需产物 .
工业生产方法
杜塔斯特里德的工业生产通常涉及使用高纯度试剂和受控反应条件的大规模化学合成。 该过程包括结晶、纯化和质量控制等步骤,以确保最终产品符合医药标准 .
化学反应分析
反应类型
杜塔斯特里德经历各种化学反应,包括:
氧化: 甾体核心转化为引入含氧官能团。
还原: 将酮还原为醇或其他官能团。
取代: 通过亲核取代反应引入三氟甲基
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要形成的产物
这些反应形成的主要产物包括各种中间体,这些中间体被进一步加工以生成杜塔斯特里德。 这些中间体以其特定的官能团为特征,这些官能团有助于该化合物的生物活性 .
科学研究应用
杜塔斯特里德具有广泛的科学研究应用:
化学: 用作研究甾体合成和酶抑制的模型化合物。
生物学: 研究其对激素调节和细胞过程的影响。
医学: 广泛研究其在治疗良性前列腺增生和雄激素性脱发的治疗效果。 .
工业: 用于开发药物制剂和药物递送系统.
作用机制
杜塔斯特里德通过抑制 5-α 还原酶发挥作用,该酶存在于两种亚型中:I 型和 II 型。该酶负责将睾酮转化为二氢睾酮,这是一种强效雄激素,可刺激前列腺增大和脱发。 通过阻断这种转化,杜塔斯特里德降低了二氢睾酮水平,导致前列腺尺寸减小,并改善了良性前列腺增生的症状 .
相似化合物的比较
类似化合物
非那雄胺: 另一种 5-α 还原酶抑制剂,用于类似适应症,包括良性前列腺增生和雄激素性脱发。
杜塔斯特里德的独特性
杜塔斯特里德在抑制 5-α 还原酶的两种亚型方面具有独特性,使其在降低二氢睾酮水平方面比非那雄胺更有效,非那雄胺主要只抑制一种亚型。 这种双重抑制导致前列腺尺寸减小更为显著,并改善了良性前列腺增生患者的临床结局 .
生物活性
Dutasteride is a potent dual inhibitor of the 5α-reductase enzyme, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT). This compound is primarily used in the treatment of benign prostatic hyperplasia (BPH) and has shown promise in various other conditions, including androgenetic alopecia and certain types of prostate cancer. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound inhibits both type I and type II isoforms of the 5α-reductase enzyme. This dual inhibition results in a more significant reduction in serum DHT levels—over 90%—compared to approximately 70% with finasteride, a selective type II inhibitor . The inhibition of DHT synthesis leads to decreased prostate volume and improved urinary flow in patients with BPH.
Key Mechanism Insights:
- Inhibition of 5α-reductase : this compound forms a stable complex with both isoenzymes, effectively blocking the conversion of testosterone to DHT.
- Impact on Prostate Health : Reduces prostatic growth and promotes epithelial apoptosis, contributing to symptom relief in BPH patients .
Pharmacokinetics
This compound exhibits extensive hepatic metabolism primarily via the CYP3A4 and CYP3A5 pathways. It has a large volume of distribution (300-500 L) and is highly protein-bound (99% to albumin) in serum . The pharmacokinetic profile indicates that after daily administration of 0.5 mg, semen concentrations reach an average of 3.4 ng/mL .
Efficacy in BPH
A randomized controlled trial demonstrated that this compound significantly improved urinary symptoms and reduced prostate volume compared to placebo. The study involved 600 male patients treated with either this compound or finasteride over an observation period averaging 3.4 years. Results showed that this compound-treated patients had greater improvements in urinary flow rates and reductions in prostate size .
Table 1: Clinical Outcomes in BPH Treatment
| Parameter | This compound (n=295) | Finasteride (n=305) | p-value |
|---|---|---|---|
| Improvement in Qmax (mL/s) | +4.2 | +3.0 | <0.001 |
| Reduction in Prostate Volume (%) | -25% | -18% | <0.01 |
| Adverse Events (%) | 7.6 | 10.5 | 0.201 |
Efficacy in Androgenetic Alopecia
In studies focusing on hair loss treatment, this compound demonstrated superior efficacy compared to finasteride. The adjusted incidence rate ratio indicated that this compound-treated patients had over double the improvement rate in hair growth as measured by the Basic Androgenetic Scale for Patients (BASP) .
Table 2: Hair Growth Outcomes
| Treatment | Improvement Rate (%) | p-value |
|---|---|---|
| This compound | 60 | <0.029 |
| Finasteride | 29 |
Safety Profile
This compound is generally well tolerated; however, potential adverse effects include sexual dysfunction, gynecomastia, and mood changes. A recent study comparing suicide risk between this compound and finasteride users found no significant difference in suicidal outcomes between the two groups .
Table 3: Adverse Events Reported
| Adverse Event | This compound (%) | Finasteride (%) | p-value |
|---|---|---|---|
| Sexual Dysfunction | 7 | 9 | 0.45 |
| Gynecomastia | 1 | 2 | 0.32 |
| Mood Changes | 2 | 3 | 0.40 |
Case Studies and Research Findings
- DUCT Study : A phase II trial investigated the repurposing of this compound for patients with recurrent/metastatic salivary duct carcinoma (SDC). The study aims to evaluate its efficacy when combined with androgen deprivation therapy .
- Long-term Safety Study : A comprehensive review involving over 200,000 participants assessed long-term safety profiles for this compound users compared to finasteride users, indicating comparable safety outcomes across both medications .
常见问题
Q. How should ethical considerations shape this compound trials involving vulnerable populations (e.g., transgender patients)?
- Methodology : Adhere to IRB protocols for informed consent, emphasizing potential hormonal side effects. Use gender-inclusive recruitment strategies and anonymize data to protect privacy. Include patient advocates in trial design to address community-specific concerns .
Guidelines for Data Reporting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
